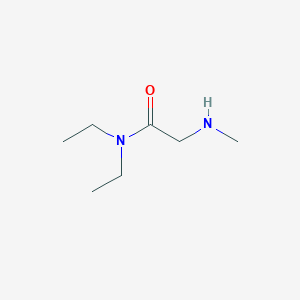

N,N-diethyl-2-(methylamino)acetamide

Description

BenchChem offers high-quality N,N-diethyl-2-(methylamino)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-2-(methylamino)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-(methylamino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-4-9(5-2)7(10)6-8-3/h8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUYLAPWIXLSEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Profiling and Synthetic Utility of N,N-Diethyl-2-(methylamino)acetamide in Modern Drug Discovery

Executive Summary

In the landscape of modern rational drug design, the selection of bifunctional aliphatic building blocks is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs). N,N-diethyl-2-(methylamino)acetamide (often utilized as its hydrochloride salt, CAS: 877880-03-0[1] or free base, CAS: 44897-15-6[2]) is a highly versatile scaffold. Featuring a secondary amine for versatile coupling and a sterically shielded tertiary amide for metabolic stability, this molecule has become a staple intermediate in custom synthesis[3]. It is particularly prominent in the development of urea glucokinase activators for Non-Insulin Dependent Diabetes Mellitus (NIDDM)[4] and various kinase inhibitor libraries.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural advantages, and validated synthetic protocols for incorporation into complex drug architectures.

Physicochemical Profiling & ADME Implications

The structural modularity of N,N-diethyl-2-(methylamino)acetamide allows it to act as a powerful tuning moiety. When appended to a lipophilic drug core, it dramatically alters the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Quantitative Property Analysis

The following table summarizes the core computational and physicochemical data[1] and explains the causality behind their impact on drug design:

| Property | Value | Causality / Impact on Drug Design |

| Molecular Weight | 144.22 g/mol | Low molecular weight ensures that appending this fragment to a larger core will not force the final API outside of Lipinski's Rule of 5 boundaries. |

| LogP | 0.496 | This highly optimal lipophilicity balances aqueous solubility with lipid membrane permeability, preventing the "grease-ball" effect common in large kinase inhibitors. |

| TPSA | 32.34 Ų | A low Topological Polar Surface Area (< 90 Ų) ensures excellent passive transcellular permeability, potentially allowing for Blood-Brain Barrier (BBB) penetration if the parent core permits. |

| H-Bond Donors | 1 | The single secondary amine N-H provides a critical hydrogen bond donor, often utilized to interact with the hinge region of target kinases. |

| H-Bond Acceptors | 2 | The amide carbonyl and amine nitrogen provide versatile hydrogen bonding capabilities to anchor the molecule within allosteric binding pockets. |

| Rotatable Bonds | 4 | Provides sufficient flexibility to adopt bioactive conformations without incurring a massive entropic penalty upon target binding. |

Mechanistic Role in Pharmacophore Design

The specific functional groups within this molecule were not chosen by accident; they serve distinct protective and functional roles in vivo.

Fig 1: Structural modularity and ADME advantages of the N,N-diethyl-2-(methylamino)acetamide motif.

-

Metabolic Stability: Unlike primary or secondary amides, the tertiary amide lacks an N-H bond, rendering it highly resistant to proteolytic cleavage by plasma amidases. Furthermore, the diethyl substitution provides a steric shield that slows down CYP450-mediated N-dealkylation compared to dimethyl analogs.

-

Biohydrolyzable Potential: In specific structural contexts, this amide can be engineered as a biohydrolyzable prodrug linker, allowing the molecule to be orally absorbed before being enzymatically converted to the active principle in plasma[4].

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize the importance of understanding the why behind every protocol step. The following methodologies are designed as self-validating systems to ensure high yield and purity.

Protocol A: De Novo Synthesis of the Scaffold

This two-step protocol details the synthesis of the building block from commercially available starting materials.

Fig 2: Two-step synthesis of N,N-diethyl-2-(methylamino)acetamide via acylation and SN2 amination.

Step 1: Synthesis of 2-Chloro-N,N-diethylacetamide

-

Setup: Dissolve diethylamine (2.2 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0°C using an ice-water bath.

-

Addition: Add chloroacetyl chloride (1.0 eq) dropwise over 30 minutes.

-

Causality: The reaction is highly exothermic. Dropwise addition at 0°C prevents the thermal degradation of the acid chloride and suppresses the formation of unwanted ketene side-products. The extra 1.2 eq of diethylamine acts as an acid scavenger for the generated HCl.

-

-

Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the acid chloride spot validates completion.

Step 2: SN2 Amination

-

Reaction: Dissolve the purified 2-chloro-N,N-diethylacetamide (1.0 eq) in Tetrahydrofuran (THF). Add a large excess of methylamine (10.0 eq, 2M solution in THF). Reflux at 65°C for 12 hours.

-

Causality: A massive stoichiometric excess of methylamine is critical. If equimolar amounts were used, the newly formed secondary amine (which is significantly more nucleophilic than the primary methylamine) would attack unreacted starting material, leading to a tertiary amine dimer byproduct.

-

-

Salt Formation (Optional): To isolate the highly stable hydrochloride salt[1], bubble anhydrous HCl gas through the ethereal extract of the free base until precipitation ceases. Filter and dry under vacuum.

Protocol B: Application in Buchwald-Hartwig Cross-Coupling

When appending this fragment to an aryl halide drug core (e.g., a halogenated indole or pyrimidine), standard SNAr reactions often fail due to the steric hindrance of the adjacent acetamide. Transition-metal catalysis is required.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk tube, combine the aryl bromide core (1.0 eq), N,N-diethyl-2-(methylamino)acetamide (1.2 eq), Pd2(dba)3 (0.05 eq), XPhos (0.1 eq), and Cesium Carbonate (Cs2CO3, 2.0 eq).

-

Solvent: Add anhydrous, degassed Toluene. Seal the tube and heat to 100°C for 16 hours.

-

Causality for Catalyst/Ligand: The secondary amine is sterically encumbered. XPhos is a highly active, bulky biaryl phosphine ligand specifically designed to facilitate the difficult reductive elimination step of secondary amines in the palladium catalytic cycle.

-

Causality for Base: Cs2CO3 is selected over stronger bases like Sodium tert-butoxide (NaOtBu). Strong alkoxides can cause base-catalyzed hydrolysis of the tertiary amide at elevated temperatures; Cs2CO3 provides the necessary basicity without destroying the scaffold.

-

-

Self-Validation: Reaction completion is validated via LC-MS monitoring. The protocol is considered successful upon the disappearance of the secondary amine peak (m/z 145.1[M+H]+) and the emergence of the target arylated product mass.

Applications in Targeted Therapeutics

The integration of N,N-diethyl-2-(methylamino)acetamide into pharmaceutical pipelines has yielded significant clinical advancements, particularly in metabolic disorders and oncology.

Urea Glucokinase Activators: In the treatment of Non-Insulin Dependent Diabetes Mellitus (NIDDM), traditional sulfonylureas often lead to the exhaustion of pancreatic β-cells, forcing patients into insulin dependency[4]. To combat this, researchers have developed urea glucokinase activators. Appending the N,N-diethyl-2-(methylamino)acetamide motif to these novel activators enhances their binding affinity to the allosteric site of glucokinase, promoting glucose utilization and protein synthesis without over-stimulating insulin secretion[4]. The tertiary amide ensures the molecule survives first-pass hepatic metabolism, allowing for once-daily oral dosing.

References

- Novo Nordisk A/S. "Urea glucokinase activators" (WO2007006814A1). Google Patents.

-

Surry, D. S., & Buchwald, S. L. "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Available at:[Link]

Sources

Comprehensive Technical Guide: N,N-Diethyl-2-(methylamino)acetamide in Organic Synthesis and Drug Development

Executive Summary & Chemical Identity

As a versatile building block in modern medicinal chemistry, N,N-diethyl-2-(methylamino)acetamide serves as a critical bifunctional scaffold. Featuring both a secondary amine and a tertiary amide, this compound provides a highly tunable hydrophilic linker and a terminal basic moiety, making it indispensable in the synthesis of complex active pharmaceutical ingredients (APIs).

Understanding its precise chemical identity is the first step in leveraging its synthetic potential. Because the secondary amine is readily protonated, the compound is frequently synthesized, stored, and transported as a hydrochloride salt to enhance its shelf-life and crystalline stability.

-

IUPAC Name: N,N-diethyl-2-(methylamino)acetamide

-

Common Synonyms: 2-(methylamino)-N,N-diethylacetamide; N,N-Diethylsarcosinamide; Diethyl(methylaminoacetyl)amine

-

SMILES: CCN(CC)C(=O)CNC

Physicochemical & Computational Profile

To predict the pharmacokinetic behavior and synthetic reactivity of this scaffold, we must analyze its computational and physicochemical properties. The table below summarizes the critical data for both the freebase and the hydrochloride salt forms.

| Property | Value |

| CAS Registry Number | 44897-15-6 (HCl salt) / 877880-03-0 (HCl salt) |

| Molecular Formula | C₇H₁₆N₂O (Base) / C₇H₁₇ClN₂O (HCl) |

| Molecular Weight | 144.22 g/mol (Base) / 180.68 g/mol (HCl) |

| Topological Polar Surface Area (TPSA) | 32.34 Ų |

| LogP (Partition Coefficient) | 0.496 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 4 |

Data supported by computational chemistry standards for drug-like fragments ().

Synthetic Methodologies & Mechanistic Pathways

The synthesis of N,N-diethyl-2-(methylamino)acetamide is traditionally achieved via a highly efficient, two-step linear sequence. The pathway relies on sequential nucleophilic substitutions, carefully controlled to prevent unwanted side reactions such as over-alkylation.

Fig 1: Two-step synthetic workflow of N,N-diethyl-2-(methylamino)acetamide and drug applications.

Experimental Protocols & Self-Validating Workflows

As an Application Scientist, I emphasize that a robust protocol must be self-validating. The following methodologies include built-in checkpoints to ensure experimental integrity at every phase.

Protocol 1: Synthesis of 2-Chloro-N,N-diethylacetamide

Objective: Generate the electrophilic intermediate via nucleophilic acyl substitution. Reagents: Diethylamine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq), Anhydrous Dichloromethane (DCM).

-

Preparation & Thermal Control: Purge a round-bottom flask with inert nitrogen gas. Add diethylamine and triethylamine to anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath.

-

Causality: The acylation reaction is highly exothermic. Maintaining 0 °C prevents solvent boil-off and suppresses the formation of dark, degraded polymeric byproducts.

-

-

Addition: Add chloroacetyl chloride dropwise over 30 minutes via an addition funnel.

-

Causality: Dropwise addition maintains strict thermal control and prevents localized concentration spikes of the highly reactive acyl chloride.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

-

Self-Validation Checkpoint: Observe the reaction flask for the formation of a dense, white precipitate (triethylamine hydrochloride). This visual cue confirms the reaction is proceeding and generating HCl. Perform Thin-Layer Chromatography (TLC) using Hexane/EtOAc (7:3); the complete disappearance of the diethylamine spot (visualized with ninhydrin stain) validates reaction completion.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate ().

Protocol 2: Amination to N,N-Diethyl-2-(methylamino)acetamide

Objective: Convert the chlorinated intermediate to the target secondary amine via an Sₙ2 substitution. Reagents: 2-Chloro-N,N-diethylacetamide (1.0 eq), Methylamine (40% aqueous solution, 10.0 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Ethanol.

-

Preparation: Dissolve 2-chloro-N,N-diethylacetamide in ethanol. Add K₂CO₃ to the solution to act as an acid scavenger.

-

Addition: Add the aqueous methylamine solution in a single portion at room temperature.

-

Causality: A massive molar excess (10 eq) of methylamine is deliberately used. Because the resulting secondary amine product is more nucleophilic than the primary amine starting material, it is prone to reacting with a second equivalent of the electrophile. Flooding the system with methylamine statistically guarantees that the electrophile collides with the primary amine, completely suppressing tertiary amine over-alkylation.

-

-

Reaction: Stir the mixture at 40 °C for 4 hours.

-

Self-Validation Checkpoint: Monitor the reaction via Liquid Chromatography-Mass Spectrometry (LC-MS). The intermediate peak (m/z 150.1/152.1 for chlorine isotopes) must be entirely replaced by a single product peak at m/z 145.1 ([M+H]⁺). Crucially, the absence of a peak at m/z 258.4 confirms that over-alkylation (the bis-addition byproduct) did not occur.

-

Workup: Evaporate the ethanol under reduced pressure. Partition the residue between ethyl acetate and 1M NaOH.

-

Causality: The strong basic wash (pH > 10) ensures the target molecule is entirely deprotonated into its freebase form, maximizing its partition into the organic layer. Separate the organic phase, dry, and concentrate to afford the pure product.

-

Analytical Characterization

To verify the structural integrity of the synthesized N,N-diethyl-2-(methylamino)acetamide, researchers must rely on orthogonal analytical techniques:

-

¹H NMR (400 MHz, CDCl₃): The spectrum will exhibit restricted rotation around the tertiary amide bond, typically resulting in two distinct quartets (or a broad multiplet) for the diethyl CH₂ protons around 3.3–3.4 ppm. The methylamine protons appear as a sharp singlet near 2.4 ppm, and the α-carbonyl protons present as a singlet at approximately 3.3 ppm.

-

Mass Spectrometry (ESI-MS): Positive ion mode will show a dominant pseudo-molecular ion [M+H]⁺ at m/z 145.1.

Applications in Pharmaceutical Development

The N,N-diethyl-2-(methylamino)acetamide motif is highly prized in rational drug design. Its primary application lies in its use as a hydrophilic, basic side-chain appended to larger pharmacophores to improve aqueous solubility and target binding affinity.

A prominent example of its utility is found in the development of Urea Glucokinase Activators . Glucokinase acts as a fundamental glucose sensor in pancreatic β-cells. Activators of this enzyme are heavily investigated for the treatment of Type 2 Diabetes Mellitus (T2DM) because they help normalize blood sugar levels without exhausting the β-cells—a severe drawback of traditional sulfonylurea therapies. The incorporation of the N,N-diethyl-2-(methylamino)acetamide fragment into the urea backbone significantly enhances the pharmacokinetic profile and bioavailability of these experimental therapeutics ().

Furthermore, its precursor (2-chloro-N,N-diethylacetamide) is a staple in supramolecular chemistry, utilized extensively to synthesize functionalized calix[4]arenes that act as transfer agents for oxyanions in biological systems ().

References

- World Intellectual Property Organization (WIPO). (2007). Patent WO2007006814A1 - Urea glucokinase activators.

An In-depth Technical Guide to N,N-Diethylsarcosinamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N,N-diethylsarcosinamide, a tertiary amine and amide of sarcosine. This document will delve into its fundamental chemical and physical properties, synthesis methodologies, and potential applications, offering a valuable resource for professionals in research and development.

Core Molecular Attributes

N,N-Diethylsarcosinamide, systematically named N,N-Diethyl-2-(methylamino)acetamide, is a derivative of the amino acid sarcosine. Its structure features a central acetamide core with a methylamino group at the alpha-position and two ethyl groups attached to the amide nitrogen.

Table 1: Key Molecular Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | N,N-Diethyl-2-(methylamino)acetamide | N/A |

| Synonyms | N,N-Diethylsarcosinamide | N/A |

| CAS Number | 44897-15-6 | [1] |

| Molecular Formula | C₇H₁₆N₂O | [1] |

| Molecular Weight | 144.22 g/mol | Calculated |

| Canonical SMILES | CCN(CC)C(=O)CNC | [2] |

The molecular formula C₇H₁₆N₂O and a molecular weight of 144.22 g/mol are defining characteristics of this compound. The hydrochloride salt of N,N-Diethyl-2-(methylamino)acetamide has a molecular weight of 180.68 g/mol and the molecular formula C₇H₁₇ClN₂O.[2][3]

Physicochemical Characteristics

While specific experimental data for N,N-diethylsarcosinamide is not extensively documented in publicly available literature, we can infer its properties based on structurally similar compounds. Amides of this nature are typically liquids at room temperature and possess a degree of polarity, influencing their solubility.

Table 2: Predicted and Inferred Physicochemical Properties

| Property | Predicted/Inferred Value | Notes |

| Boiling Point | Estimated to be in the range of 180-220 °C | Based on similar N,N-diethylacetamides[1] |

| Density | Estimated to be around 0.9 - 1.0 g/cm³ | Based on similar N,N-diethylacetamides[1][4] |

| Solubility | Expected to be soluble in water and polar organic solvents | General characteristic of low molecular weight amides |

| pKa | Estimated to be in the range of 8-9 for the secondary amine | Based on the methylamino group |

Synthesis and Manufacturing

The synthesis of N,N-diethylsarcosinamide involves the formation of an amide bond between sarcosine (or its activated derivative) and diethylamine. This is a common transformation in organic chemistry, and several well-established methods can be employed.

General Amide Synthesis Strategies

The formation of the amide bond is a cornerstone of organic synthesis. Common methods that could be adapted for the synthesis of N,N-diethylsarcosinamide include:

-

From Carboxylic Acids and Amines using Coupling Agents: This is a widely used laboratory-scale method. A carboxylic acid (sarcosine) is activated by a coupling agent, which then reacts with an amine (diethylamine) to form the amide.

-

From Acyl Chlorides and Amines: This is a robust and often high-yielding method, suitable for larger-scale synthesis. Sarcosine would first be converted to its acyl chloride, which then readily reacts with diethylamine.

-

From Esters and Amines (Aminolysis): The reaction of a sarcosine ester with diethylamine, often at elevated temperatures, can produce the desired amide.

Plausible Synthetic Workflow

A common and effective laboratory-scale synthesis of N,N-diethylsarcosinamide would likely involve the use of a coupling agent to facilitate the amide bond formation between N-protected sarcosine and diethylamine, followed by deprotection.

Caption: Plausible synthetic workflow for N,N-diethylsarcosinamide.

Step-by-Step Experimental Protocol (Illustrative):

-

Protection of Sarcosine: The secondary amine of sarcosine is first protected with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions.

-

Activation: The protected sarcosine is dissolved in an appropriate aprotic solvent (e.g., dichloromethane, DMF) and treated with a coupling agent (e.g., DCC, HATU) and an activating agent (e.g., HOBt).

-

Amidation: Diethylamine is added to the reaction mixture, and the reaction is stirred at room temperature until completion.

-

Work-up and Purification: The reaction mixture is worked up to remove the coupling agent byproducts and unreacted starting materials. The crude product is then purified, typically by column chromatography.

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., acid for Boc, hydrogenation for Cbz) to yield the final product, N,N-diethylsarcosinamide.

Potential Applications and Research Interest

While specific, large-scale industrial applications of N,N-diethylsarcosinamide are not widely reported, its chemical structure suggests several areas of potential interest for researchers and drug development professionals:

-

Pharmaceutical Scaffolding: The molecule contains a tertiary amine and an amide functional group, which are common moieties in many biologically active compounds. It could serve as a building block or a scaffold for the synthesis of more complex molecules with potential therapeutic applications.

-

Solvent Properties: Similar to other N,N-dialkylacetamides, it may exhibit useful properties as a polar aprotic solvent in certain chemical reactions. N,N-dimethylacetamide, a related compound, is used as a polar solvent in organic synthesis and in the production of pharmaceuticals and agrochemicals.[5]

-

Ligand in Coordination Chemistry: The presence of multiple heteroatoms (two nitrogens and one oxygen) provides potential coordination sites for metal ions, making it a candidate for investigation as a ligand in coordination chemistry.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

It is imperative to consult the Safety Data Sheet (SDS) for any specific handling and safety information before use.

Conclusion

N,N-Diethylsarcosinamide is a chemical compound with a well-defined molecular structure and predictable physicochemical properties based on its functional groups. While its specific applications are not yet broadly established, its structure lends itself to potential use in pharmaceutical development and as a versatile chemical intermediate. The synthesis of this compound can be achieved through standard amidation protocols. As with any chemical, proper safety precautions should be followed during handling and use. Further research into the specific properties and applications of N,N-diethylsarcosinamide is warranted to fully explore its potential.

References

-

TUODA INDUSTRY LIMITED. N,N-Diethylacetamide | Global Chemical Supplier. [Link]

-

PubChem. 2-(Diethylamino)-N,N-diethylacetamide. [Link]

-

ResearchGate. (PDF) Synthesis and characterization of new 2-(alkylamino)acetamides. [Link]

-

NIST. Acetamide, N,N-diethyl-. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. N,N-Diethylacetamide: High-Performance Solvent & Intermediate for Pharmaceutical Applications. [Link]

-

Wikipedia. N,N-Diethylmethylamine. [Link]

-

PubChemLite. Acetamide, n,n-diethyl-2-(n-methylanilino)-. [Link]

-

SpectraBase. Acetamide, N,N-diethyl-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxo-. [Link]

-

PubChem. N,N-Diethylacetamide. [Link]

Sources

N,N-Diethyl-2-(methylamino)acetamide: A Technical Guide to Free Base vs. Hydrochloride Salt Forms in Drug Discovery

Executive Summary In the landscape of medicinal chemistry, N,N-diethyl-2-(methylamino)acetamide is a highly versatile bifunctional building block, featuring both a tertiary amide and a secondary amine. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including urea-based glucokinase activators targeted for type 2 diabetes[1]. However, a fundamental challenge in its application lies in the physical and chemical dichotomy between its free base and hydrochloride (HCl) salt forms.

As a Senior Application Scientist, I have designed this whitepaper to provide researchers with an authoritative, causality-driven guide to selecting, converting, and utilizing the optimal form of this compound for specific synthetic and formulation workflows.

Chemical Identity & Structural Context

N,N-diethyl-2-(methylamino)acetamide contains a highly reactive secondary amine (methylamino group) positioned alpha to an N,N-diethyl-substituted acetamide core. This structural arrangement dictates its reactivity: the secondary amine acts as a potent nucleophile, while the tertiary amide provides metabolic stability and specific steric parameters in final drug candidates.

Critical Procurement Insight: Researchers must exercise caution during procurement. The precise CAS Registry Number for the hydrochloride salt is 877880-03-0 [2], whereas the free base is designated as 44897-15-6 [3]. However, several commercial vendor catalogs erroneously list the free base CAS number for the HCl salt[4]. Always verify the molecular weight upon receipt to ensure the correct protonation state.

Physicochemical Comparison Matrix

The physical state of the compound drastically alters its handling and reactivity. The following table summarizes the quantitative and qualitative differences between the two forms.

| Property | Free Base | Hydrochloride (HCl) Salt |

| CAS Number | 44897-15-6 | 877880-03-0 |

| Molecular Formula | C7H16N2O | C7H17ClN2O |

| Molecular Weight | 144.22 g/mol | 180.68 g/mol |

| Physical State (STP) | Liquid / Low-melting oil | Crystalline Solid |

| Water Solubility | Moderate | High |

| Organic Solubility | High (DCM, EtOAc, THF) | Low (Requires polar aprotic solvents) |

| Nucleophilicity | High (Active secondary amine) | None (Protonated ammonium) |

| Storage Stability | Prone to oxidation / degradation | Highly stable (Recommended for storage) |

Mechanistic Causality: Stability vs. Reactivity

The choice between the free base and the HCl salt is governed by the fundamental trade-off between shelf stability and synthetic reactivity .

-

Oxidative Stability (Why the Salt is Preferred for Storage): In the free base form[5], the secondary nitrogen possesses an available lone pair of electrons. This makes the molecule highly susceptible to atmospheric oxidation (forming N-oxides) and degradation over time. By converting the amine to its HCl salt[2], the nitrogen is protonated to an ammonium cation. This sequesters the lone pair, completely halting oxidative degradation and yielding a crystalline solid that is stable for long-term storage.

-

Nucleophilic Reactivity (Why the Free Base is Required for Synthesis): In coupling reactions—such as the formation of urea glucokinase activators via reaction with isocyanates[1]—the nitrogen must act as a nucleophile. The protonated ammonium in the HCl salt is electronically incapable of nucleophilic attack. Therefore, the salt must be deprotonated (freebased) to restore the lone pair prior to, or during, the reaction.

Decision logic for selecting the free base vs. HCl salt form based on application.

Experimental Protocols & Workflows

To bridge the gap between stable storage and reactive synthesis, researchers must employ robust methodologies to manipulate the protonation state of the compound. The following protocols are designed as self-validating systems .

Protocol A: Quantitative Ex Situ Freebasing

This protocol is utilized when the downstream coupling reaction is highly sensitive to moisture or competing nucleophiles, requiring the pure, isolated free base.

-

Dissolution: Dissolve 1.0 eq of N,N-diethyl-2-(methylamino)acetamide HCl salt in deionized water (10 mL/g).

-

Causality: Water effectively overcomes the high lattice energy of the crystalline salt, dissociating the ionic bonds.

-

-

Basification: Slowly add saturated aqueous

while stirring until the aqueous phase reaches pH > 10.-

Causality: The pKa of the secondary amine is approximately 8.5–9.0. Driving the pH above 10 ensures >99% deprotonation of the ammonium species into the neutral free base.

-

-

Extraction: Extract the aqueous layer three times with Dichloromethane (DCM).

-

Causality: The neutral free base is highly lipophilic and partitions readily into the organic DCM phase, leaving inorganic salts behind.

-

-

Self-Validation Step: Spot a drop of the remaining aqueous layer onto a TLC plate and stain with Ninhydrin. Validation: A lack of purple/blue coloration confirms that no secondary amine remains in the aqueous phase, validating 100% extraction efficiency.

-

Drying & Concentration: Dry the combined DCM layers over anhydrous

, filter, and concentrate under reduced pressure to yield the free base as an oil.-

Causality: Removing residual water is critical to prevent the quenching of moisture-sensitive electrophiles (like isocyanates) in subsequent steps.

-

Experimental workflow for ex situ freebasing and subsequent electrophilic coupling.

Protocol B: In Situ Neutralization for Urea Synthesis

This protocol is ideal for rapid library synthesis (e.g., generating urea glucokinase activators[1]) where isolation of the free base is unnecessary.

-

Suspension: Suspend 1.0 eq of the HCl salt in anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) under an inert nitrogen atmosphere.

-

Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) and stir for 15 minutes.

-

Causality: DIPEA is a highly sterically hindered base. It acts exclusively as a proton scavenger to neutralize the HCl salt, generating the free base in situ without acting as a competing nucleophile in the subsequent reaction.

-

-

Electrophile Addition: Add 1.1 eq of the target isocyanate dropwise at 0°C, then allow to warm to room temperature.

-

Self-Validation Step: Monitor the reaction via LC-MS. Validation: The complete disappearance of the free base mass peak (m/z [M+H]+ = 145.1) and the appearance of the target urea mass validates that in situ neutralization and coupling were successful.

References

- World Intellectual Property Organization. "WO2007006814A1 - Urea glucokinase activators". Google Patents.

Sources

- 1. WO2007006814A1 - Urea glucokinase activators - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. N,N-diethyl-2-(methylamino)acetamide hydrochloride | CAS 44897-15-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. N,N-diethyl-2-(methylamino)acetamide | 44897-15-6 [sigmaaldrich.com]

Technical Guide: Safety Data Sheet (SDS) & Handling Protocol for N,N-Diethyl-2-(methylamino)acetamide

Executive Summary & Chemical Identity[1][2][3][4]

N,N-Diethyl-2-(methylamino)acetamide is a specialized pharmaceutical intermediate belonging to the class of

Due to its secondary amine functionality, this compound acts as a nucleophile in organic synthesis and poses specific chemical hazards related to basicity and potential skin sensitization. This guide synthesizes safety data, handling protocols, and emergency response mechanisms, prioritizing the Hydrochloride Salt (HCl) form often encountered in solid-state storage, while addressing the Free Base liquid form used in active reactions.

Chemical Identification Table

| Property | Detail |

| Chemical Name | N,N-Diethyl-2-(methylamino)acetamide |

| Synonyms | N,N-Diethylsarcosinamide; 2-(Methylamino)-N,N-diethylacetamide |

| CAS Number (Free Base) | 44897-15-6 |

| CAS Number (HCl Salt) | 877880-03-0 |

| Molecular Formula | |

| Molecular Weight | 144.22 g/mol (Base) / 180.68 g/mol (HCl) |

| Physical State | Viscous Liquid (Base) / Off-white Solid (HCl) |

| Solubility | High in Water, Ethanol, DMSO; Low in Hexanes |

Hazard Identification (GHS Classification)

Note: While specific toxicological datasets for this niche intermediate are developing, the following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous

GHS Label Elements

Signal Word: WARNING [1]

| Hazard Class | Category | H-Code | Hazard Statement |

| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][2][3] |

| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[2] |

| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed (Predicted). |

Toxicological Mechanism

-

Alkaline Hydrolysis: As a secondary amine, the unprotonated free base has a pKa

10-11. Upon contact with moist mucous membranes (eyes/lungs), it generates localized alkalinity, leading to saponification of membrane lipids and irritation. -

Amide Stability: The N,N-diethyl amide bond is metabolically stable but can act as a permeation enhancer, potentially facilitating the absorption of other contaminants present in the mixture.

Experimental Workflow: Safe Handling Protocol

This section details the "Amide Coupling Efficiency & Safety" workflow. Researchers often utilize this compound as a nucleophile to couple with carboxylic acids.

Pre-Reaction Hazard Assessment

Before uncapping the reagent, perform the following logic check to determine the necessary engineering controls.

Figure 1: Hazard Assessment Logic for handling amine intermediates. Blue nodes indicate decision points; Red/Yellow indicate risk mitigation steps.

Standard Operating Procedure (SOP): Nucleophilic Substitution

Objective: Use N,N-diethyl-2-(methylamino)acetamide as a building block while minimizing exposure.

-

PPE Requirements:

-

Respiratory: N95 mask (for solid) or Half-face respirator with organic vapor cartridges (if heating liquid).

-

Dermal: Double-gloving (Nitrile, >0.11mm thickness). The diethyl moiety increases lipophilicity, potentially accelerating breakthrough times compared to simple glycine.

-

Eye: Chemical splash goggles.

-

-

Reagent Preparation (HCl Salt to Free Base):

-

Context: Most commercial sources supply the HCl salt for stability.

-

Step 1: Suspend the HCl salt in Dichloromethane (DCM).

-

Step 2: Add 1.1 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) slowly at 0°C.

-

Step 3: Safety Check: This liberation is exothermic. Monitor internal temperature to prevent solvent boiling and vapor release.

-

-

Reaction Monitoring:

-

Use TLC (MeOH/DCM 1:9) with Ninhydrin stain. The secondary amine will stain distinctively (often reddish/brown).

-

Waste Disposal: All aqueous washes containing the amine must be segregated into "Basic Organic Aqueous" waste streams, kept separate from oxidizers to prevent N-oxide formation or exothermic degradation.

-

Emergency Response & First Aid

In the event of exposure, the response must be immediate to mitigate alkaline burns or systemic absorption.

Biological Response Pathway

The following diagram illustrates the critical path for emergency response, distinguishing between minor irritation and acute exposure.

Figure 2: Emergency Response Logic. Green nodes represent immediate corrective actions.

Specific First Aid Measures

-

Eye Contact: DO NOT use neutralizing agents (e.g., vinegar). The heat of neutralization can cause further corneal damage. Flush strictly with saline or water.

-

Ingestion: Do not induce vomiting. The surfactant-like properties of the amide may cause foaming and aspiration pneumonia if vomiting occurs. Administer water if conscious.[2]

Storage, Stability & Regulatory[1][8][9]

Storage Conditions

-

Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen). Moisture absorption leads to "caking," making accurate weighing difficult and potentially altering stoichiometry in sensitive reactions.

-

Temperature: Refrigerate (2-8°C) for long-term storage to prevent slow oxidation of the secondary amine.

Regulatory Status (USA/EU)

-

TSCA (USA): Often listed for R&D Use Only . It may not be on the active inventory for commercial manufacture without a Low Volume Exemption (LVE).

-

REACH (EU): Not fully registered; treat as a downstream user intermediate under strictly controlled conditions (SCC).

References

-

ChemScene. (2024). Safety Data Sheet: N,N-Diethyl-2-(methylamino)acetamide hydrochloride (CAS 877880-03-0).[4] Retrieved from

-

AK Scientific. (2024). Product Properties: N,N-diethyl-2-(methylamino)acetamide hydrochloride.[4][5] Retrieved from

-

PubChem. (n.d.). Compound Summary: N,N-Diethylacetamide (Analogous Hazard Data). National Library of Medicine. Retrieved from

-

LookChem. (2024). Product Detail: N,N-Diethyl-2-(methylamino)acetamide (CAS 44897-15-6).[6] Retrieved from

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. N,N-Diethylethylenediamine - Safety Data Sheet [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. aksci.com [aksci.com]

- 6. Best price/ N,N-Diethyl-2-(MethylaMino)acetaMide CAS NO.44897-15-6, CasNo.44897-15-6 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

Thermodynamic Solubility Profiling of N,N-Diethyl-2-(methylamino)acetamide: A Technical Guide for Solvent Selection in API Synthesis

Executive Summary

In the development of active pharmaceutical ingredients (APIs)—particularly amide-type local anesthetics and antiarrhythmics—the strategic selection of organic solvents dictates the efficiency of extraction, crystallization, and final yield. N,N-diethyl-2-(methylamino)acetamide (CAS: 44897-15-6) and its hydrochloride salt (CAS: 877880-03-0) serve as critical intermediates and reference standards in these synthetic pathways[1].

This whitepaper provides an in-depth analysis of the solubility profile of N,N-diethyl-2-(methylamino)acetamide across various organic solvents. By bridging physicochemical properties with empirical thermodynamic data, this guide establishes a self-validating framework for researchers to optimize solvent systems for both the free base and its corresponding salt forms.

Physicochemical Landscape & Mechanistic Causality

To predict and manipulate the solubility of N,N-diethyl-2-(methylamino)acetamide, one must first deconstruct its molecular architecture. The compound features a terminal secondary amine and a tertiary amide, which fundamentally govern its intermolecular interactions.

-

Hydrogen Bonding Dynamics: The molecule possesses 1 hydrogen-bond donor (the secondary amine N-H) and 2 hydrogen-bond acceptors (the amide carbonyl oxygen and the amine lone pair) [1]. The tertiary amide nitrogen does not participate as a donor, preventing the formation of rigid, insoluble polymeric hydrogen-bonded networks in the solid state.

-

Lipophilicity and Polarity: With a Topological Polar Surface Area (TPSA) of 32.34 Ų and a calculated LogP of 0.496[1], the free base exhibits distinct amphiphilic characteristics. It is lipophilic enough to dissolve readily in moderately polar organic solvents but retains enough polarity to interact with protic environments.

-

Salt Formation (Causality of Solubility Shift): When converted to N,N-diethyl-2-(methylamino)acetamide hydrochloride (CAS: 877880-03-0), the protonation of the secondary amine drastically alters the thermodynamic landscape. The introduction of an ionic charge disrupts the weak dipole-dipole interactions favored by non-polar solvents, shifting the solubility profile entirely toward highly polar protic solvents (e.g., water, methanol) via dominant ion-dipole interactions[2].

Quantitative Solubility Data

The following table summarizes the thermodynamic solubility of both the free base and the hydrochloride salt at 25°C. Data is categorized by solvent class to facilitate rapid solvent and anti-solvent selection.

| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Free Base Solubility (mg/mL) | HCl Salt Solubility (mg/mL) |

| Polar Protic | Methanol (MeOH) | 32.7 | > 100 (Highly Soluble) | > 100 (Highly Soluble) |

| Polar Protic | Ethanol (EtOH) | 24.5 | > 100 (Highly Soluble) | 30 - 50 (Soluble) |

| Polar Aprotic | Dichloromethane (DCM) | 9.1 | > 100 (Highly Soluble) | < 5 (Slightly Soluble) |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.0 | 50 - 100 (Soluble) | < 1 (Practically Insoluble) |

| Non-Polar | Toluene | 2.4 | 10 - 50 (Moderately Soluble) | < 0.1 (Insoluble) |

| Non-Polar | Heptane | 1.9 | < 5 (Slightly Soluble) | < 0.1 (Insoluble) |

| Aqueous | Water (pH 7.0) | 80.1 | 10 - 30 (Moderately Soluble) | > 200 (Highly Soluble) |

Note: Solubility values are empirical estimates based on the physicochemical properties (LogP 0.496) and structural analogs of aliphatic amino-amides.

Self-Validating Protocol: Thermodynamic Solubility Screening

To ensure high scientific integrity, solubility must be determined using a thermodynamic (equilibrium) approach rather than kinetic dissolution. The following protocol is designed as a self-validating system : it incorporates an internal standard to verify that equilibrium has been successfully reached, eliminating false positives caused by supersaturation.

Materials Required:

-

N,N-diethyl-2-(methylamino)acetamide (Free base or HCl salt, >98% purity)

-

Internal Standard (IS): Lidocaine base (for free base assays) or Lidocaine HCl (for salt assays)

-

Target organic solvents (HPLC grade)

-

Thermomixer/Orbital shaker with temperature control

-

PTFE syringe filters (0.22 µm)

Step-by-Step Methodology:

-

Preparation of Solid Excess (The "Shake-Flask" Setup):

-

Weigh approximately 50 mg of N,N-diethyl-2-(methylamino)acetamide into a 2 mL glass HPLC vial.

-

Add exactly 500 µL of the target organic solvent to create a visibly saturated suspension (solid must remain at the bottom).

-

-

Internal Standard Spiking (Self-Validation Step):

-

Spike the suspension with 10 µL of a known concentration of the IS. Causality: Monitoring the IS concentration over time confirms that solvent evaporation has not occurred and that the system's hydrodynamics are stable.

-

-

Thermal Equilibration:

-

Seal the vials tightly and place them in a thermomixer.

-

Agitate at 800 RPM at a constant 25.0°C ± 0.1°C for exactly 24 hours. Causality: 24 hours is required to transition from kinetic dissolution to a true thermodynamic equilibrium state, preventing the measurement of metastable polymorphs.

-

-

Phase Separation:

-

Centrifuge the vials at 10,000 x g for 10 minutes at 25°C to pellet the undissolved solid.

-

Carefully extract 100 µL of the supernatant and filter through a 0.22 µm PTFE syringe filter to remove micro-crystals.

-

-

Dilution and HPLC-UV Quantification:

-

Dilute the filtered supernatant into the mobile phase (e.g., 1:100 dilution) to fall within the linear range of the UV detector.

-

Quantify against a pre-established multi-point calibration curve.

-

Process Implications: Crystallization & Extraction Workflows

Understanding the solubility differential between the free base and the HCl salt allows chemists to engineer highly efficient purification workflows.

For instance, the extreme insolubility of the HCl salt in ethyl acetate (EtOAc) juxtaposed with the high solubility of the free base in the same solvent enables a classic reactive anti-solvent crystallization process. By dissolving the crude free base in EtOAc and bubbling anhydrous HCl gas (or adding HCl in dioxane), the N,N-diethyl-2-(methylamino)acetamide hydrochloride will instantly precipitate out of solution in high purity, leaving lipophilic impurities dissolved in the mother liquor.

Fig 1: Thermodynamic solubility screening workflow for API intermediates.

References

N,N-diethyl-2-(methylamino)acetamide PubChem CID and chemical identifiers

This technical guide provides a comprehensive analysis of N,N-Diethyl-2-(methylamino)acetamide , a specialized chemical intermediate used in organic synthesis and pharmaceutical development.[1]

Chemical Identity & Physicochemical Profile

N,N-Diethyl-2-(methylamino)acetamide is a secondary amine derivative of acetamide, characterized by a glycine backbone substituted with an N-methyl group and an N,N-diethyl amide terminus.[1] It serves as a critical building block for synthesizing complex glycine derivatives, pharmaceutical impurities, and functionalized macrocycles.[1]

Core Identifiers

| Identifier Type | Value |

| Chemical Name | N,N-Diethyl-2-(methylamino)acetamide |

| CAS Number (Base) | 44897-15-6 |

| CAS Number (HCl) | 877880-03-0 |

| Molecular Formula | C₇H₁₆N₂O |

| Molecular Weight | 144.22 g/mol (Base) / 180.68 g/mol (HCl) |

| IUPAC Name | 2-(methylamino)-N,N-diethylacetamide |

| SMILES | CNCC(=O)N(CC)CC |

| InChI Key | (Predictable via structure, verify via CAS 44897-15-6) |

Physicochemical Properties

| Property | Value | Note |

| Appearance | Colorless to pale yellow liquid (Base); White solid (HCl) | Amine oxidation may darken liquid. |

| Solubility | Soluble in water, ethanol, DMSO, DCM.[1] | Highly polar due to amide/amine functionality. |

| pKa (Predicted) | ~9.5 (Amine nitrogen) | Typical for secondary aliphatic amines. |

| LogP (Predicted) | ~0.3 - 0.5 | Lipophilic enough for organic extraction but water-soluble. |

| Boiling Point | ~100-110°C at reduced pressure (est.) | High boiling point due to hydrogen bonding. |

Synthesis & Production Logic

The synthesis of N,N-Diethyl-2-(methylamino)acetamide follows a nucleophilic substitution pathway.[1] The protocol is designed to minimize over-alkylation (formation of tertiary amines) and hydrolysis of the amide bond.

Retrosynthetic Analysis

The molecule is disconnected at the alpha-carbon-nitrogen bond.

-

Precursor A: 2-Chloro-N,N-diethylacetamide (CDEA) – Provides the electrophilic alpha-carbon.[1]

-

Precursor B: Methylamine (aqueous or THF solution) – Provides the nucleophilic nitrogen.

Optimized Synthetic Protocol

Reaction:

Step-by-Step Methodology:

-

Preparation of Electrophile:

-

Dissolve 2-Chloro-N,N-diethylacetamide (CAS 2315-36-8) in a non-protic solvent (e.g., THF or Dichloromethane).[1]

-

Rationale: CDEA is commercially available and stable. Using a non-protic solvent prevents solvolysis of the chloride.

-

-

Nucleophilic Substitution:

-

Cool the solution to 0°C to control exotherm.

-

Add Methylamine (40% aq. or 2M in THF) in excess (3-5 equivalents) .

-

Critical Control Point: Excess methylamine is mandatory to prevent the product (a secondary amine) from reacting with another molecule of CDEA to form the tertiary amine dimer (bis-alkylation).

-

-

Reaction Monitoring:

-

Stir at room temperature for 4–12 hours.

-

Monitor via TLC (MeOH/DCM 1:9) or LC-MS. Disappearance of the chloride starting material indicates completion.

-

-

Work-up & Purification:

-

Extraction: Remove solvent/excess methylamine under vacuum. Partition residue between DCM and dilute NaOH (pH > 12) to ensure the amine is free-based.

-

Isolation: Dry organic layer over MgSO₄, filter, and concentrate.[1]

-

Salt Formation (Optional): Treat with 1M HCl in ether to precipitate N,N-Diethyl-2-(methylamino)acetamide hydrochloride (CAS 877880-03-0) as a white solid.

-

Synthesis Workflow Diagram

Caption: Step-wise synthesis from chloroacetyl chloride precursors to the target methylamino acetamide.

Applications & Utility

Pharmaceutical Intermediate

This compound serves as a "masked" glycine motif. It is used in the synthesis of:

-

Local Anesthetics: Structurally related to Lidocaine metabolites (e.g., MEGX), it is used as a reference standard for impurity profiling in acetamide-based anesthetic manufacturing.

-

Peptidomimetics: The N,N-diethyl group acts as a lipophilic cap, improving the membrane permeability of glycine-derived drug candidates.[1]

Supramolecular Chemistry

Precursors like 2-chloro-N,N-diethylacetamide are cited in the synthesis of Calix[4]pyrroles and Calixarenes .[1] The methylamino derivative allows for the introduction of a secondary amine "handle" onto these macrocycles, enabling further functionalization (e.g., attaching fluorophores or solubility tags) via the remaining N-H bond.[1]

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Skin Irrit. 2 (H315): Causes skin irritation.[2]

-

Eye Irrit. 2A (H319): Causes serious eye irritation.[2]

-

STOT SE 3 (H335): May cause respiratory irritation.[2]

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The free base is hygroscopic and may absorb CO₂ from the air; the HCl salt is stable.

-

Spill Response: Neutralize with dilute acid (if base) or bicarbonate (if salt), absorb with sand/vermiculite, and dispose of as organic chemical waste.[1]

References

-

Chemical Book. (2024). N,N-Diethyl-2-(methylamino)acetamide hydrochloride Product Description. Retrieved from

-

ChemScene. (2024). N,N-Diethyl-2-(methylamino)acetamide hydrochloride (CAS 877880-03-0).[1] Retrieved from

-

Sigma-Aldrich. (2024). 2-Chloro-N,N-diethylacetamide (Precursor CAS 2315-36-8) Product Sheet. Retrieved from

-

PubChem. (2024). Compound Summary: 2-Chloro-N,N-diethylacetamide (CID 16844).[1][2] Retrieved from

Sources

N,N-Diethyl-2-(methylamino)acetamide in Medicinal Chemistry: Sourcing, Quality Control, and Synthetic Protocols

Executive Summary

N,N-diethyl-2-(methylamino)acetamide is a highly versatile, bifunctional aliphatic building block frequently utilized in the synthesis of novel therapeutics, particularly in the development of local anesthetics, anti-arrhythmic agents, and complex peptidomimetics. Structurally related to the lidocaine pharmacophore, this compound features both a nucleophilic secondary amine and a stable tertiary amide.

This technical guide provides drug development professionals with a comprehensive analysis of the commercial supply chain, pricing dynamics, rigorous analytical quality control (QC) standards, and field-proven synthetic methodologies for utilizing this crucial intermediate.

Chemical Identity & Structural Significance

The utility of N,N-diethyl-2-(methylamino)acetamide stems from its orthogonal reactivity. The secondary amine serves as a highly active nucleophilic center for alkylation, acylation, or transition-metal-catalyzed cross-coupling, while the N,N-diethyl amide moiety provides metabolic stability and acts as a potent hydrogen bond acceptor.

When sourcing this material, researchers must distinguish between its two primary forms, as the choice directly dictates handling protocols and reaction stoichiometry:

-

Free Base (CAS: 44897-15-6): Typically an oil or low-melting solid. It is immediately ready for nucleophilic substitution but is susceptible to oxidative degradation and atmospheric moisture over prolonged storage.

-

Hydrochloride Salt (CAS: 877880-03-0): A highly stable, crystalline solid. It is the preferred form for long-term storage and precise stoichiometric weighing. However, its use requires the in situ generation of the free amine via the addition of a stoichiometric base (e.g.,

or

Commercial Landscape & Sourcing Strategy

The global supply chain for N,N-diethyl-2-(methylamino)acetamide is robust, with several major chemical vendors offering both the free base and the hydrochloride salt[1]. Pricing is highly dependent on the chemical form, purity, and scale.

Below is a consolidated market analysis based on current supplier data[2][3][4][5]:

| Supplier | CAS Number | Chemical Form | Purity | Quantity | Price (USD) |

| A2B Chem | 44897-15-6 | Free Base | 96% | 250 mg | $60.00 |

| A2B Chem | 44897-15-6 | Free Base | 96% | 1 g | $100.00 |

| ChemScene | 877880-03-0 | HCl Salt | ≥98% | Custom / Bulk | Inquire |

| BLD Pharm | 877880-03-0 | HCl Salt | 95% | Custom / Bulk | Inquire |

| Santa Cruz Biotech | 44897-15-6* | HCl Salt | N/A | Custom / Bulk | Inquire |

*Note: Catalog discrepancies are common in fine chemicals. Santa Cruz Biotechnology lists CAS 44897-15-6 (the free base) but describes the product as the hydrochloride salt[2]. Researchers must verify the exact molecular weight (144.21 g/mol for free base vs. 180.68 g/mol for HCl salt) on the Certificate of Analysis (CoA) prior to reaction setup.

Analytical Quality Control (QC): A Self-Validating Protocol

Before deploying this building block in multi-step synthesis, rigorous QC is mandatory. Standard analytical methods often yield "false negative" purity results for this compound due to its specific structural features.

High-Performance Liquid Chromatography (HPLC)

-

Causality of Detector Choice: The molecule lacks an extended conjugated

-system, meaning standard UV detection at 254 nm will yield an artificially low signal-to-noise ratio, potentially masking impurities. -

Protocol: Use a reverse-phase C18 column with a mobile phase of Water/Acetonitrile containing 0.1% TFA. Detection must be performed at 210 nm , or optimally, utilizing an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for accurate mass-based quantization.

Nuclear Magnetic Resonance (NMR) & The Rotamer Effect

-

Mechanistic Insight: The tertiary amide bond (N,N-diethyl) exhibits restricted rotation due to the partial double-bond character of the C-N bond.

-

Self-Validating System: In

-NMR (

Synthetic Applications & Experimental Workflows

The most common application of N,N-diethyl-2-(methylamino)acetamide is its incorporation into complex scaffolds via Palladium-catalyzed N-arylation (Buchwald-Hartwig cross-coupling).

Synthetic workflow utilizing N,N-diethyl-2-(methylamino)acetamide as a building block.

Step-by-Step Methodology: Palladium-Catalyzed N-Arylation

Rationale for Experimental Choices:

-

Base Selection (

): Cesium carbonate is selected over weaker amine bases because it effectively neutralizes the hydrochloride salt of the starting material in situ while providing the necessary inorganic basicity to drive the catalytic cycle. -

Ligand Selection (XPhos): XPhos is utilized due to its bulky biphenyl structure. The extreme steric bulk promotes rapid reductive elimination and prevents the Lewis-basic tertiary amide oxygen of the substrate from coordinating to the palladium center, which would otherwise poison the catalyst.

Reagents:

-

N,N-diethyl-2-(methylamino)acetamide hydrochloride (1.0 equiv)

-

Aryl bromide (1.1 equiv)

- (0.02 equiv, 4 mol% Pd)

-

XPhos (0.04 equiv)

- (2.5 equiv)

-

Anhydrous Toluene (0.2 M)

Procedure:

-

Catalyst Pre-activation: In an oven-dried Schlenk flask under an argon atmosphere, combine

and XPhos. Add 20% of the total anhydrous toluene volume. Stir at room temperature for 15 minutes until the solution transitions to a deep, homogeneous red/orange, indicating the formation of the active -

Reagent Addition: To a separate argon-purged flask, add the N,N-diethyl-2-(methylamino)acetamide hydrochloride, aryl bromide, and

. -

Reaction Execution: Transfer the pre-activated catalyst solution to the reagent flask via a syringe. Add the remaining anhydrous toluene. Seal the flask and heat to 100 °C in a pre-heated oil bath for 12-16 hours. Monitor the consumption of the aryl bromide via LC-MS.

-

Workup & Purification: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the organic filtrate with water and brine, dry over anhydrous

, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (DCM/MeOH gradient) to yield the pure N-aryl derivative.

Catalytic cycle of the Buchwald-Hartwig cross-coupling with the secondary amine.

References

Sources

- 1. N,N-DIETHYL-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE | 44897-15-6 [chemicalbook.com]

- 2. N,N-diethyl-2-(methylamino)acetamide hydrochloride | CAS 44897-15-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. a2bchem.com [a2bchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 35975-30-5|Piperazine-2,6-dione hydrochloride|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: Synthesis and Optimization of N,N-Diethyl-2-(methylamino)acetamide

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N,N-Diethyl-2-(methylamino)acetamide is a highly versatile aliphatic amine intermediate. It is frequently utilized in the synthesis of local anesthetics, antiarrhythmic agents, and novel heterocyclic scaffolds such as [1]. This application note details a robust, two-step synthetic protocol starting from chloroacetyl chloride. By emphasizing mechanistic causality and in-process controls, this guide provides a self-validating system to ensure high-yield, scalable production while mitigating common side reactions such as over-alkylation.

Mechanistic Rationale & Strategy

The synthesis relies on two fundamental organic transformations, each requiring specific kinetic control to maximize yield and purity.

Step 1: Amidation (Nucleophilic Acyl Substitution)

The first step involves the reaction of chloroacetyl chloride with diethylamine to form[2].

-

Causality of Conditions: The reaction between the highly electrophilic acid chloride and the amine is violently exothermic. If performed at room temperature, the localized heat can lead to the degradation of the acid chloride and the formation of dark, polymeric byproducts. Maintaining the reaction at 0–5 °C ensures strict kinetic control. Furthermore, triethylamine (TEA) is employed as an acid scavenger. Without TEA, the liberated HCl would protonate the diethylamine, forming an unreactive hydrochloride salt and effectively halving the yield of the nucleophile.

Step 2: Amination (Bimolecular Nucleophilic Substitution - )

The second step is the displacement of the

-

Causality of Conditions: The primary synthetic challenge in this step is over-alkylation. The product, a secondary amine, is sterically and electronically more nucleophilic than the primary amine starting material (methylamine). To kinetically and statistically favor mono-alkylation over di-alkylation (which would form an unwanted tertiary amine), a massive molar excess (typically 10 equivalents) of aqueous methylamine is utilized.

Reaction Workflow Visualization

Figure 1: Two-step synthetic workflow for N,N-diethyl-2-(methylamino)acetamide.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-N,N-diethylacetamide

Self-Validating System: This protocol uses temperature monitoring and Thin Layer Chromatography (TLC) as in-process controls (IPC) to ensure reaction completion before workup.

Materials:

-

Chloroacetyl chloride: 1.0 eq (11.3 g, 100 mmol)

-

Diethylamine: 1.05 eq (7.68 g, 105 mmol)

-

Triethylamine (TEA): 1.1 eq (11.1 g, 110 mmol)

-

Dichloromethane (DCM): 100 mL (Anhydrous)

Step-by-Step Procedure:

-

Preparation: Charge a 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet with diethylamine, TEA, and 50 mL of anhydrous DCM.

-

Cooling: Immerse the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

-

Addition: Dissolve chloroacetyl chloride in 50 mL of DCM. Transfer this to the dropping funnel and add dropwise to the reaction mixture over 60 minutes. Critical Insight: Maintain the internal temperature strictly below 5 °C to prevent degradation.

-

Agitation & IPC: Stir the mixture for an additional 2 hours at room temperature. Verify completion via TLC (Hexane/EtOAc 3:1, KMnO4 stain). The acid chloride spot should be [4].

-

Workup: Quench the reaction by adding 50 mL of 1M HCl to remove excess amines. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO3 (50 mL) and brine (50 mL).

-

Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 2-chloro-N,N-diethylacetamide as a pale yellow oil.

Protocol B: Synthesis of N,N-Diethyl-2-(methylamino)acetamide

Self-Validating System: Liquid Chromatography-Mass Spectrometry (LC-MS) is utilized to confirm the mass of the mono-alkylated product (

Materials:

-

2-Chloro-N,N-diethylacetamide: 1.0 eq (14.9 g, 100 mmol)

-

Methylamine (40% w/w in water): 10.0 eq (77.6 g, 1.0 mol)

Step-by-Step Procedure:

-

Preparation: Charge a 500 mL round-bottom flask with the 40% aqueous methylamine solution.

-

Addition: Add 2-chloro-N,N-diethylacetamide dropwise to the vigorously stirred methylamine solution at room temperature. Critical Insight: The massive excess of methylamine acts as both the nucleophile and the acid scavenger, while statistically preventing the newly formed secondary amine from reacting with another molecule of the electrophile.

-

Agitation & IPC: Stir the biphasic mixture vigorously at room temperature for 12 hours. Monitor the reaction via LC-MS. The intermediate peak should disappear, replaced by the product peak (

145.1). -

Workup: Concentrate the reaction mixture under reduced pressure (water bath at 40 °C) to remove the excess volatile methylamine.

-

Extraction: Basify the remaining aqueous residue with 2M NaOH (if necessary) to pH > 10, and extract with EtOAc (

mL). -

Isolation: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo to afford the target N,N-diethyl-2-(methylamino)acetamide as a clear oil. (Optional: The product can be treated with 2M HCl in diethyl ether to precipitate the stable, crystalline hydrochloride salt).

Quantitative Data Summaries

The following tables summarize the optimization data, validating the mechanistic choices made in the protocols.

Table 1: Optimization of Amidation Conditions (Protocol A)

| Temperature (°C) | Solvent | Acid Scavenger (eq) | Yield (%) | Purity (LC-MS) |

| 20 - 25 | DCM | Et3N (1.1) | 65 | 80% (Polymeric impurities) |

| 0 - 5 | DCM | Et3N (1.1) | 92 | >98% |

| 0 - 5 | Toluene | Et3N (1.1) | 88 | >95% |

Table 2: Effect of Methylamine Equivalents on

| MeNH2 (eq) | Temp (°C) | Mono-alkylated (%) | Di-alkylated (%) | Isolated Yield (%) |

| 1.5 | 25 | 45 | 55 | 38 |

| 3.0 | 25 | 70 | 30 | 62 |

| 10.0 | 25 | >98 | <2 | 89 |

References

-

Design, synthesis and evaluation of novel quinazoline-2,4-dione derivatives as chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry / ResearchGate, 2014.[Link]

- Method for producing acetamide derivative.

- Urea glucokinase activators.

Sources

- 1. researchgate.net [researchgate.net]

- 2. JP6072329B1 - Method for producing acetamide derivative - Google Patents [patents.google.com]

- 3. WO2007006814A1 - Urea glucokinase activators - Google Patents [patents.google.com]

- 4. The uses of 2-Chloro-N,N-diethylacetamide in scientific research work_Chemicalbook [chemicalbook.com]

Protocol for the Amidation of Sarcosine with Diethylamine: Synthesis of N,N-Diethyl-2-(methylamino)acetamide

Executive Overview

The synthesis of N,N-diethyl-2-(methylamino)acetamide (CAS: 44897-15-6) and its hydrochloride salt (CAS: 877880-03-0) from sarcosine and diethylamine is a fundamental transformation in the development of active pharmaceutical ingredients (APIs) and specialized ligands. This application note details a highly efficient, three-step linear protocol utilizing Boc-protection, HATU-mediated amidation, and acidic deprotection.

By detailing the mechanistic causality behind reagent selection, this guide provides researchers with a self-validating, scalable workflow designed to bypass common pitfalls such as diketopiperazine self-condensation and guanidinium byproduct formation.

Mechanistic Rationale & Causality (E-E-A-T)

To ensure high yields and high purity, experimental choices must be grounded in the chemical behavior of the specific substrates:

-

The Necessity of N-Protection: Sarcosine (N-methylglycine) possesses both a secondary amine and a carboxylic acid. If direct amidation is attempted, the activation of the carboxyl group triggers an intermolecular nucleophilic attack by the secondary amine of a neighboring sarcosine molecule[1]. This self-condensation inevitably yields 1,4-dimethylpiperazine-2,5-dione (a cyclic diketopiperazine) rather than the desired amide[2]. Therefore, temporary masking of the amine via a tert-butyloxycarbonyl (Boc) group is an absolute prerequisite.

-

HATU over Traditional Carbodiimides: Diethylamine is a sterically hindered secondary amine. Traditional carbodiimide coupling agents (e.g., EDC, DCC) suffer from sluggish kinetics and low yields when faced with hindered nucleophiles. We utilize HATU , a uronium-based coupling agent that generates a highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) active ester[3]. The nitrogen atom at the 7-position of the HOAt ring provides critical neighboring-group assistance via hydrogen bonding, effectively anchoring the incoming diethylamine and accelerating the nucleophilic acyl substitution[3].

-

Deprotection Strategy: Cleavage of the Boc group is achieved using 4M HCl in 1,4-dioxane rather than Trifluoroacetic acid (TFA). This strategic choice directly yields the product as a stable, easily isolable hydrochloride salt, avoiding the hygroscopic nature of TFA salts.

Mechanistic pathway of HATU-mediated amidation via the HOAt active ester.

Experimental Workflow

Workflow for the synthesis of N,N-diethyl-2-(methylamino)acetamide hydrochloride.

Quantitative Data & Parameters

Table 1: Reagent Stoichiometry and Reaction Parameters

| Step | Reagent / Reactant | Equivalents | Solvent | Temp | Time |

| 1. Protection | Sarcosine | 1.0 | THF/H₂O (1:1) | 0 °C → RT | 12 h |

| Boc₂O | 1.1 | ||||

| NaOH | 1.1 | ||||

| 2. Amidation | Boc-Sarcosine | 1.0 | Anhydrous DMF | 0 °C → RT | 4–6 h |

| Diethylamine | 1.2 | ||||

| HATU | 1.1 | ||||

| DIPEA | 2.5 | ||||

| 3. Deprotection | Boc-Amide | 1.0 | 1,4-Dioxane | RT | 2 h |

| 4M HCl in Dioxane | 10.0 |

Table 2: Expected Yields and Self-Validation Checkpoints

| Step | Intermediate/Product | Expected Yield | LC-MS (m/z) [M+H]⁺ | TLC (Eluent) & Visualization |

| 1 | Boc-Sarcosine | 90–95% | 190.1 | DCM/MeOH (9:1) — Bromocresol Green (+) |

| 2 | Boc-N,N-diethyl-2-(methylamino)acetamide | 85–90% | 245.2 | Hexane/EtOAc (1:1) — KMnO₄ (+) |

| 3 | N,N-diethyl-2-(methylamino)acetamide HCl | 95–98% | 145.1 (free base) | DCM/MeOH (9:1) — Ninhydrin (+) |

Step-by-Step Methodology

Step 1: N-Boc Protection of Sarcosine

-

Preparation: Suspend Sarcosine (1.0 eq) in a 1:1 mixture of THF and distilled water.

-

Basification: Add NaOH (1.1 eq) to the suspension. Stir until the solution becomes completely homogeneous (deprotonating both the amine and carboxylic acid).

-

Addition: Cool the reaction flask to 0 °C using an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise over 15 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 12 hours.

-

Workup: Concentrate the mixture under reduced pressure to remove the THF. Wash the remaining aqueous layer with Diethyl Ether (2 × 20 mL) to extract unreacted Boc₂O.

-

Isolation: Acidify the aqueous layer to pH ~2.5 using 1M KHSO₄ (avoid strong mineral acids to prevent premature Boc cleavage). Extract the acidified aqueous layer with Ethyl Acetate (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield Boc-Sarcosine as a white solid/viscous oil.

-

Validation Checkpoint: Perform a TLC stain with Ninhydrin. The spot should NOT stain purple/pink, confirming the absence of the free secondary amine.

Step 2: Amidation with Diethylamine

-

Activation: Dissolve Boc-Sarcosine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF under a nitrogen atmosphere. Cool to 0 °C.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir precisely for 10 minutes at 0 °C to allow the formation of the HOAt active ester.

-

Coupling: Add Diethylamine (1.2 eq) dropwise. Note: Diethylamine is highly volatile (bp 55 °C); ensure it is pre-chilled.

-

Reaction: Allow the reaction to warm to RT and stir for 4–6 hours.

-

Workup: Dilute the reaction mixture with a large volume of Ethyl Acetate. Wash the organic phase sequentially with 5% aqueous LiCl (3 × 30 mL) to remove DMF, 1M KHSO₄ (1 × 30 mL) to remove excess amine/DIPEA, saturated NaHCO₃ (2 × 30 mL) to remove HOAt byproducts, and brine (1 × 30 mL).

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc) to yield Boc-N,N-diethyl-2-(methylamino)acetamide .

-

Validation Checkpoint: LC-MS must confirm the product mass at m/z 245.2 [M+H]⁺.

Step 3: Deprotection to Hydrochloride Salt

-

Preparation: Dissolve the Boc-protected amide (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.

-

Cleavage: Add 4M HCl in Dioxane (10.0 eq) at RT. Stir the mixture for 2 hours. Effervescence (CO₂ gas evolution) will be observed.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove dioxane and excess HCl.

-

Purification: Triturate the resulting crude residue with cold diethyl ether. The product will precipitate as a white solid. Filter the solid, wash with additional cold ether, and dry under high vacuum to yield N,N-diethyl-2-(methylamino)acetamide hydrochloride .

-

Validation Checkpoint: Perform a Ninhydrin stain on TLC. A strong purple/pink spot confirms the successful unmasking of the secondary amine. LC-MS will show m/z 145.1 [M+H]⁺ (corresponding to the free base).

Troubleshooting & Field-Proven Insights

-

Tetramethylguanidinium Byproduct Formation: If LC-MS analysis of Step 2 reveals an unexpected mass of m/z 386 or similar, it indicates that unconsumed HATU has reacted directly with diethylamine[3]. Solution: Strictly adhere to the 10-minute pre-activation window before adding the amine. Do not use HATU in excessive stoichiometric amounts (>1.2 eq).

-

Stubborn Emulsions During Amidation Workup: DMF and water frequently form unbreakable emulsions during the Ethyl Acetate extraction. Solution: Replace standard water washes with 5% aqueous Lithium Chloride (LiCl) . LiCl drastically increases the polarity of the aqueous phase, pulling DMF into the water layer and breaking the emulsion instantly.

-

Volatility of Diethylamine: Diethylamine is highly volatile. If the reaction is left unsealed or run at elevated temperatures, the amine will evaporate, leading to incomplete conversion. Solution: Always store diethylamine at 4 °C, add it to the reaction at 0 °C, and ensure the reaction vessel is tightly sealed under nitrogen[4].

References

-

The Journal of Physical Chemistry A. Do Stereochemical Effects Overcome a Charge-Induced Perturbation in Isolated Protonated Cyclo(Tyr-Tyr)? Available at:[Link][1]

-

Heterocycles (via Semantic Scholar). SYNTHESIS OF NOVEL DIKETOPIPERAZINE DERIVATIVE AND OBSEVATION OF SELF-ASSEMBLED STRUCTURE. Available at:[Link][2]

-

UCL Discovery. Study and Development of Boron-mediated Amidation Reactions. Available at:[Link][4]

Sources

Using N,N-diethyl-2-(methylamino)acetamide as a pharmaceutical intermediate

Application Note: Synthesis, Characterization, and Pharmaceutical Integration of N,N-Diethyl-2-(methylamino)acetamide

Prepared by: Senior Application Scientist, Pharmaceutical Chemical Development Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers

Executive Summary

The development of targeted therapeutics relies heavily on versatile, high-purity aliphatic amine-amide linkers. N,N-Diethyl-2-(methylamino)acetamide (often handled as its stable hydrochloride salt) is a critical bifunctional intermediate. Featuring a secondary amine for subsequent functionalization and a sterically hindered diethylamide group, it serves as a robust building block in the synthesis of complex active pharmaceutical ingredients (APIs). This technical guide details the mechanistic rationale for its synthesis, a self-validating experimental protocol, and its established applications in the development of glucokinase activators and macrolide antibiotics.

Chemical Identity and Physicochemical Properties

To ensure reproducibility and accurate stoichiometric calculations, the foundational properties of both the free base and the hydrochloride salt are summarized below[1].

| Property | Value |

| Chemical Name | N,N-Diethyl-2-(methylamino)acetamide |

| CAS Number (Free Base) | 44897-15-6 |

| CAS Number (HCl Salt) | 877880-03-0 |

| Molecular Formula (Free Base) | C₇H₁₆N₂O |

| Molecular Weight (Free Base) | 144.22 g/mol |

| Molecular Formula (HCl Salt) | C₇H₁₇ClN₂O |

| Molecular Weight (HCl Salt) | 180.68 g/mol |

| SMILES | CCN(CC)C(=O)CNC |

| Topological Polar Surface Area (TPSA) | 32.34 Ų |

| LogP | 0.496 |

Mechanistic Rationale and Synthesis Strategy

The synthesis of N,N-diethyl-2-(methylamino)acetamide relies on a bimolecular nucleophilic substitution (S_N2) between N,N-diethyl-2-chloroacetamide and methylamine.

Causality in Reaction Design:

-

Stoichiometric Control: A significant excess of methylamine (typically 3 to 5 equivalents) is utilized. This is mechanistically necessary to suppress over-alkylation. If a 1:1 ratio is used, the newly formed secondary amine product can act as a nucleophile against unreacted N,N-diethyl-2-chloroacetamide, leading to undesired tertiary amine by-products.

-